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  • Product: (3-Ethylmorpholin-3-yl)methanol
  • CAS: 1782479-81-5

Core Science & Biosynthesis

Foundational

Novel gem-Disubstituted Morpholine Scaffolds: Synthetic Architectures and Medicinal Utility

Topic: Novel gem-Disubstituted Morpholine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The morpholine ring is a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel gem-Disubstituted Morpholine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The morpholine ring is a privileged structure in medicinal chemistry, valued for its ability to modulate lipophilicity, improve solubility, and optimize pharmacokinetic (PK) profiles.[1][2][3] However, the traditional unsubstituted morpholine scaffold often suffers from rapid oxidative metabolism at the


-carbon positions (C2/C3) and limited conformational selectivity.

Novel gem-disubstituted morpholines (specifically 2,2- and 3,3-disubstituted variants) have emerged as a solution to these challenges. By introducing geminal substitution, medicinal chemists can leverage the Thorpe-Ingold effect to lock bioactive conformations and sterically block metabolic "soft spots." This guide details the structural rationale, advanced synthetic methodologies (focusing on SnAP reagents), and application cases for these high-value scaffolds.[1]

Structural & Physicochemical Rationale[1][2][4][5]

The Thorpe-Ingold Effect and Conformational Control

The introduction of two substituents on a single carbon atom (geminal substitution) alters the bond angles of the ring, favoring ring closure during synthesis and restricting conformational mobility in the final product.

  • Conformational Locking: In gem-disubstituted morpholines, the substituents prefer an equatorial/axial orientation that minimizes 1,3-diaxial interactions.[1] This "locks" the morpholine into a specific chair conformation, potentially reducing the entropic penalty of binding to a protein target.[1]

  • Selectivity Enhancement: As seen in mTOR inhibitors (see Case Study), this restricted conformation can discriminate between homologous binding pockets (e.g., mTOR vs. PI3K isoforms).[1][4]

Metabolic Stability (The "Metabolic Switch")

Cytochrome P450 enzymes (particularly CYP3A4) frequently target the carbon atoms adjacent to the morpholine nitrogen (C3/C5) or oxygen (C2/C6) for hydroxylation, leading to ring opening and clearance.[5]

  • Mechanism: gem-Dimethylation at C2 or C3 sterically hinders the approach of the heme-iron oxo species.

  • Outcome: This modification often extends half-life (

    
    ) and reduces intrinsic clearance (
    
    
    
    ) without significantly altering the polar surface area (PSA).

Synthetic Architectures

Synthesizing gem-disubstituted morpholines has historically been challenging due to the steric hindrance involved in closing the ring at a quaternary center. Two primary workflows dominate the modern landscape: the SnAP Reagent Protocol (radical-based) and Modified Amino Alcohol Cyclization (ionic).

Method A: SnAP Reagents (The Modern Standard)

Developed by the Bode group, SnAP (Stannyl Amine Protocol) reagents allow for the one-step construction of saturated N-heterocycles from aldehydes and ketones.

  • Key Advantage: It is the most reliable method for generating 3,3-disubstituted morpholines (using ketones) and spirocyclic morpholines.

  • Mechanism: Radical-mediated cyclization of an imine intermediate.

SnAP_Pathway Figure 1: Mechanistic Pathway of SnAP Reagent Cyclization Start Ketone / Aldehyde (R1-C(=O)-R2) Imine Imine Intermediate Start->Imine Dehydration (4Å MS) SnAP SnAP Reagent (Amino-stannane) SnAP->Imine Radical α-Amino Radical (Cu-stabilized) Imine->Radical Cu(OTf)2 Oxidation Product gem-Disubstituted Morpholine Radical->Product Endo-Cyclization - Bu3Sn+

Method B: Iodoetherification / Amino Alcohol Cyclization

This classical approach relies on activating an alkene or alcohol. It is effective for 2,2-disubstituted morpholines but often requires multi-step precursor synthesis.[1]

  • Workflow: 1,1-disubstituted alkene

    
     Iodoetherification (using NIS) 
    
    
    
    Cyclization.
Comparative Analysis of Methods
FeatureSnAP Reagents (Radical)Amino Alcohol Cyclization (Ionic)
Target Scaffold 3,3-disubstituted & Spirocyclic2,2-disubstituted
Key Reagents SnAP-M, Ketones, Cu(OTf)₂Amino alcohols, NIS, Base
Substrate Scope Broad (tolerant of heteroatoms)Moderate (sensitive to sterics)
Step Count 1 step (from ketone)3-4 steps (precursor synthesis)
Primary Challenge Reagent cost/availabilityRegioselectivity during ring closure

Detailed Experimental Protocol

Protocol: Synthesis of 3,3-Dimethylmorpholine via SnAP

Objective: Synthesis of a 3,3-disubstituted morpholine scaffold using a ketone substrate.[1] Source: Adapted from Luescher et al., Org.[1] Lett. 2014 and Vo et al., J. Am. Chem. Soc. 2014.[1]

Materials:
  • Substrate: Acetone or cyclic ketone (1.0 equiv).

  • Reagent: SnAP-M Reagent (1-((tributylstannyl)methoxy)propan-2-amine) (1.0 equiv).

  • Catalyst: Copper(II) triflate (Cu(OTf)₂) (1.0 equiv).

  • Ligand/Base: 2,6-Lutidine (1.0 equiv).[1]

  • Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio).

  • Additives: 4Å Molecular Sieves (powdered, activated).

Step-by-Step Methodology:
  • Imine Formation (The Critical Setup):

    • In an oven-dried vial, dissolve the SnAP-M reagent (0.50 mmol) and the ketone (0.50 mmol) in anhydrous DCM (2.5 mL).

    • Add activated 4Å molecular sieves (~100 mg).

    • Stir at room temperature for 2–4 hours.

    • Checkpoint: Verify imine formation via ¹H NMR (disappearance of aldehyde/ketone signal).

    • Filter the mixture through a plug of Celite (rinsing with DCM) and concentrate in vacuo to obtain the crude imine. Do not purify on silica.

  • Cyclization (Radical Step):

    • Prepare a solution of Cu(OTf)₂ (0.50 mmol) and 2,6-lutidine (0.50 mmol) in a mixture of DCM (2.0 mL) and HFIP (0.5 mL). Stir for 1 hour until a homogeneous suspension forms.

    • Dissolve the crude imine (from Step 1) in DCM (2.0 mL) and add it to the copper suspension in one portion.

    • Stir the reaction mixture at room temperature for 12–16 hours. The solution typically turns from blue to green/brown.

  • Workup & Purification:

    • Quench the reaction with 10% aqueous NH₄OH (5 mL) and stir vigorously for 15 minutes (to sequester copper).

    • Extract with DCM (3 x 10 mL). Wash combined organics with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

    • Purify via flash column chromatography (typically DCM/MeOH gradients).

Case Study: Conformational Restriction in Kinase Inhibitors[1][6][9]

Subject: Optimization of mTOR Inhibitors (Compound 12b) Challenge: First-generation mTOR inhibitors often lacked selectivity against PI3K isoforms due to the high structural homology of the ATP-binding cleft. Solution: Introduction of a 3,3-dimethylmorpholine (or bridged equivalent) moiety.[1][6][4][7][8]

  • Design Logic: The researchers replaced a standard morpholine with a 3,3-disubstituted variant.[1][3][6][7][8] The gem-dimethyl group forced the morpholine ring into a specific chair conformation that clashed with the narrower pocket of PI3K

    
     but was accommodated by the slightly larger mTOR pocket.
    
  • Outcome:

    • Selectivity: >450-fold selectivity for mTOR over PI3K

      
      .
      
    • Metabolic Stability: The gem-dimethyl group blocked

      
      -hydroxylation, significantly improving microsomal stability compared to the unsubstituted analog.
      

Decision_Tree Figure 2: Strategic Decision Tree for Synthetic Method Selection Start Goal: Synthesize Gem-Disubstituted Morpholine Q1 Desired Substitution Pattern? Start->Q1 Branch33 3,3-Disubstituted (or Spirocyclic) Q1->Branch33 3,3- (Geminal to N) Branch22 2,2-Disubstituted Q1->Branch22 2,2- (Geminal to O) MethodA Use SnAP Protocol (Ketone + SnAP Reagent) Branch33->MethodA MethodB Use Iodoetherification (Alkene + Amino Alcohol) Branch22->MethodB MethodC Use Indium(III) Reductive Etherification Branch22->MethodC

References

  • SnAP Reagents for Morpholine Synthesis: Luescher, M. U.; Vo, C.-V.; Bode, J. W.[1] "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Org.[9][10] Lett.2014 , 16, 1236–1239.[1] Link

  • Spirocyclic/Ketone SnAP Protocol: Siau, W.-Y.; Bode, J. W.[1] "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with SnAP Reagents and Ketones." J. Am. Chem. Soc.2014 , 136, 17726–17729.[1] Link

  • mTOR Selectivity Case Study: Wymann, M. P.; et al.[1] "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." J. Med.[4][9] Chem.2019 , 62, 8609–8630.[1][4] Link

  • Metabolic Stability of Morpholines: Kourounakis, A. P.; et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[1] Med.[5][9][10][11] Res. Rev.2020 , 40, 709–752.[1] Link

  • Indium(III) Catalyzed Synthesis: Gharpure, S. J.; et al. "Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction." Org.[9][10] Lett.2015 , 17, 5044.[1] Link

Sources

Exploratory

(3-Ethylmorpholin-3-yl)methanol CAS number and supplier availability

The following technical monograph provides an in-depth analysis of (3-Ethylmorpholin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry for scaffold decoration and physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of (3-Ethylmorpholin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry for scaffold decoration and physicochemical property modulation.[1]

[1][2][3]

Executive Summary

(3-Ethylmorpholin-3-yl)methanol (CAS 1782479-81-5 ) is a 3,3-disubstituted morpholine derivative characterized by a quaternary carbon center at the 3-position.[1][2][3] This structural feature is of high value in drug discovery as it blocks the


-hydrogen metabolic soft spot common in morpholine rings, potentially improving the metabolic stability of the parent pharmacophore. Furthermore, the presence of the hydroxymethyl group provides a versatile handle for further functionalization (e.g., etherification, oxidation to aldehyde/acid, or conversion to a leaving group for nucleophilic substitution).

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

Core Identifiers
AttributeDetail
Chemical Name (3-Ethylmorpholin-3-yl)methanol
CAS Number 1782479-81-5
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol
SMILES CCC1(CO)OCCNC1
MDL Number MFCD28649443
Calculated Physicochemical Properties

The following properties are calculated based on the free base structure. These parameters suggest the compound is highly polar with excellent aqueous solubility, making it an ideal fragment for lowering the logD of lipophilic scaffolds.

PropertyValue (Predicted)Implication for Drug Design
cLogP ~0.15High hydrophilicity; beneficial for periphery-restricted targets.[1]
TPSA 41.5 Å

Well within the range for CNS penetration (<90 Å

) if attached to a lipophilic core.[1]
H-Bond Donors 2 (NH, OH)Versatile hydrogen bonding capability.[1]
H-Bond Acceptors 3 (N, O, O)Interacts readily with solvent and protein residues.
pKa (Conj. Acid) ~8.5Basic nitrogen; likely protonated at physiological pH.[1]

Structural Significance in Medicinal Chemistry

The 3,3-disubstituted morpholine scaffold represents a "privileged structure" modification.[1] Standard morpholines are susceptible to oxidative metabolism (N-dealkylation or


-oxidation) by Cytochrome P450 enzymes.[1]

Mechanistic Advantage:

  • Metabolic Blocking: The introduction of the ethyl group at C3 removes the abstractable proton, blocking oxidation at this site.

  • Conformational Lock: The quaternary center restricts the conformational flexibility of the morpholine ring, potentially reducing the entropic penalty upon binding to a protein target.

  • Vector Control: The hydroxymethyl group projects into a defined vector space, allowing precise placement of interacting groups.

Synthesis & Manufacturing Methodologies

While specific industrial route documents for CAS 1782479-81-5 are proprietary, the synthesis of 3,3-disubstituted morpholines is well-established in the literature.[1] Below is the Standard Medicinal Chemistry Protocol for accessing this scaffold, derived from authoritative methods for quaternary amino acid derivatives.

Retrosynthetic Analysis

The most robust route involves the


-alkylation of a protected morpholine-3-carboxylate, followed by reduction.[1]
Experimental Protocol (Recommended Route)

Note: This protocol is a synthesized standard procedure based on homologous 3,3-disubstituted morpholine synthesis.

Step 1: Protection Start with Morpholine-3-carboxylic acid ethyl ester .[1] Protect the nitrogen with a Boc group using Boc


O and TEA in DCM.[1]
  • Yield: >95%[1]

Step 2: Quaternary Center Formation (


-Alkylation) [1]
  • Reagents: LiHMDS (Lithium hexamethyldisilazide) or LDA, Ethyl Iodide (EtI), dry THF.

  • Procedure:

    • Cool a solution of N-Boc-morpholine-3-carboxylate in dry THF to -78°C.

    • Add LiHMDS (1.1 equiv) dropwise to generate the enolate.[1] Stir for 30-60 min.

    • Add Ethyl Iodide (1.2 equiv) slowly.

    • Allow to warm to room temperature over 4 hours.

  • Critical Control Point: The temperature must be strictly controlled to prevent side reactions.[1]

  • Result: N-Boc-3-ethyl-morpholine-3-carboxylic acid ethyl ester.[1]

Step 3: Reductive Hydroxylation

  • Reagents: LiBH

    
     (Lithium Borohydride) or LiAlH
    
    
    
    , THF.
  • Procedure:

    • Dissolve the intermediate from Step 2 in THF.[1]

    • Add LiBH

      
       (2.0 equiv) at 0°C.
      
    • Stir at RT until ester is consumed (TLC monitoring).

    • Quench with saturated NH

      
      Cl.
      
  • Result:N-Boc-(3-Ethylmorpholin-3-yl)methanol .[1]

Step 4: Deprotection (Optional)

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure: Stir the N-Boc intermediate in acid solution for 1 hour to yield the hydrochloride salt of the target compound.[1]

Synthesis Pathway Visualization

SynthesisPath Start Morpholine-3-carboxylate Prot N-Boc Protection Start->Prot Boc2O Alk α-Alkylation (LiHMDS, EtI) Prot->Alk Enolate Formation Red Reduction (LiBH4) Alk->Red Ester to Alcohol Final (3-Ethylmorpholin-3-yl)methanol (CAS 1782479-81-5) Red->Final Deprotection (Optional)

Figure 1: Logical synthetic pathway for the generation of the 3,3-disubstituted morpholine core.

Supplier Landscape & Availability

This compound is classified as a Specialty Building Block .[1] It is not a commodity chemical and is typically stocked by catalog houses specializing in heterocyclic synthesis.[1]

Primary Suppliers

Availability is confirmed with the following vendors. Researchers should request the HCl salt form for better stability during storage.[1]

SupplierCatalog NumberPurity GradeRegion
BLD Pharm BD0275849095%+Global (China/USA)
Aaron Chemicals AR028LKH95%Global
Namiki Shoji EN300-7209468Research GradeJapan
Sourcing Decision Tree

Sourcing Start Need (3-Ethylmorpholin-3-yl)methanol CheckCommercial Check Commercial Availability (CAS 1782479-81-5) Start->CheckCommercial Available In Stock? CheckCommercial->Available Buy Purchase from BLD/Aaron (Lead Time: 1-2 weeks) Available->Buy Yes Synthesize In-house Synthesis Available->Synthesize No/Too Expensive RouteA Route A: Alkylation of N-Boc-Morpholine-3-Ester Synthesize->RouteA Preferred (Scalable) RouteB Route B: Cyclization of 2-amino-2-ethyl-1,3-propanediol Synthesize->RouteB Alternative

Figure 2: Strategic sourcing decision tree for researchers.

Handling and Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb CO

    
     from the air; the Hydrochloride salt is hygroscopic.
    
  • Solubility: Soluble in water, DMSO, Methanol. Sparingly soluble in non-polar solvents (Hexane, Et

    
    O).
    
  • Hazards: Treat as a standard organic amine. Irritant to eyes and skin.[1] Use standard PPE (gloves, goggles, fume hood).

References

  • BLD Pharm Product Data . Product Detail: (3-Ethylmorpholin-3-yl)methanol (CAS 1782479-81-5).[1][2][3] Retrieved from

  • PubChem Compound Summary . 3-Ethylmorpholine (Related Structure Analysis). National Center for Biotechnology Information.[1] Retrieved from [1]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society.[4] (Methodology for substituted morpholines). Retrieved from

  • Bode, J. W., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Journal of Medicinal Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Optimizing solubility of (3-Ethylmorpholin-3-yl)methanol intermediates

Technical Support Center: Solubility & Handling of (3-Ethylmorpholin-3-yl)methanol Executive Summary: The "Amphiphilic Trap" (3-Ethylmorpholin-3-yl)methanol presents a classic process chemistry challenge known as the "am...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of (3-Ethylmorpholin-3-yl)methanol

Executive Summary: The "Amphiphilic Trap"

(3-Ethylmorpholin-3-yl)methanol presents a classic process chemistry challenge known as the "amphiphilic trap." The molecule contains a lipophilic ethyl group and a morpholine ring, but these are counterbalanced by the highly polar hydroxymethyl group and the basic amine.

  • The Problem: It is too polar to extract efficiently into standard non-polar solvents (Hexane, Ether) but "greasy" enough to form emulsions or oils in aqueous waste streams.

  • The Quaternary Challenge: The quaternary carbon at position 3 introduces steric bulk, which can hinder salt formation kinetics and complicate crystallization compared to simple morpholines.

This guide provides field-proven protocols to navigate these solubility paradoxes.

Section 1: Solubility Profile & Solvent Selection

Data Table 1: Estimated Solubility Parameters

Solvent SystemSolubility StatusApplicationNotes
Water Highly SolubleAvoid (Product Loss)Forms strong H-bonds; difficult to remove by rotary evaporation.
Dichloromethane (DCM) ModerateExtractionOften requires multiple washes; inefficient for quantitative recovery.
Chloroform/IPA (3:1) Excellent Recommended Extraction The "Magic Solvent" for polar amines. Breaks water H-bonds.
Diethyl Ether / Hexanes InsolubleAntisolventUse to crash out the product after salt formation.
Methanol / Ethanol SolubleReaction / TransferGood for homogeneous reactions but must be removed before workup.

Section 2: Troubleshooting Guides (Q&A Format)

Scenario A: Reaction Workup (The Product is Stuck in the Aqueous Layer)

Q: I synthesized (3-Ethylmorpholin-3-yl)methanol via cyclization, but after quenching with water and extracting with EtOAc, my yield is near zero. Where is it?

A: Your product is likely in the aqueous waste stream. The LogD of this molecule at neutral pH is likely near zero or negative, meaning it prefers water over Ethyl Acetate.

The Fix: The "Salting-Out" Protocol

  • pH Adjustment: Ensure the aqueous layer is pH > 12 using 50% NaOH. The morpholine nitrogen (pKa ~8.3) must be fully deprotonated to be extractable.

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This increases the ionic strength, forcing the organic molecule out (Hofmeister effect).

  • The Solvent Switch: Do not use EtOAc. Switch to DCM or, preferably, Chloroform:Isopropanol (3:1) .

  • Execution: Perform 3-4 extractions. The alcohol in the organic mix helps disrupt the hydrogen bonding network keeping the morpholine in the water.

Scenario B: Purification (Silica Gel Streaking)

Q: I am trying to purify the intermediate on silica, but the compound streaks from the baseline to the solvent front. How do I get separation?

A: The basic nitrogen interacts with the acidic silanols on the silica gel surface, causing "tailing."

The Fix: Amine Modification

  • Standard Method: Pre-wash your silica column with mobile phase containing 1-2% Triethylamine (TEA) or 1% NH₄OH .

  • Mobile Phase: Use DCM:MeOH (95:5) + 1% NH₄OH. The ammonia competes for the acidic sites on the silica, allowing your morpholine to elute as a tight band.

  • Alternative: Use Alumina (Basic) instead of silica gel. It is less acidic and reduces streaking for amino-alcohols.

Scenario C: Salt Formation (Oiling Out)

Q: I tried to make the HCl salt to stabilize the intermediate, but it formed a gummy oil instead of a solid. How do I crystallize it?

A: The ethyl group at the 3-position adds steric bulk and disrupts crystal packing, making the salt prone to oiling out, especially if water or excess alcohol is present.

The Fix: Anhydrous Precipitation

  • Dissolve the free base in a minimum amount of dry Ethanol or Isopropanol.

  • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C. Do not use aqueous HCl.

  • If oil forms, scratch the glass side with a spatula or add a seed crystal.

  • Add Diethyl Ether or MTBE dropwise as an antisolvent until turbidity persists. Store at -20°C overnight.

Section 3: Visualization of Workflows

Workflow 1: The "Rescue" Extraction Strategy

Use this decision tree when yields are lower than expected during workup.

Reference Data & Comparative Studies

Validation

Comparative Guide: Metabolic Stability of 3-Ethyl vs. 3-Methyl Morpholine Derivatives

This guide provides an in-depth technical comparison of 3-ethyl versus 3-methyl morpholine derivatives, designed for researchers optimizing lead compounds for metabolic stability. Executive Summary In medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-ethyl versus 3-methyl morpholine derivatives, designed for researchers optimizing lead compounds for metabolic stability.

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold but suffers from a well-documented metabolic liability: oxidative attack at the


-carbon (C3/C5) positions by cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6).

Substituents at the 3-position are critical for blocking this "metabolic soft spot." While 3-methyl (3-Me) substitution is the industry standard for balancing steric hindrance with physicochemical properties, 3-ethyl (3-Et) substitution offers superior steric shielding at the cost of increased lipophilicity. This guide analyzes the trade-offs to assist in rational scaffold design.

Quick Comparison Matrix
Feature3-Methyl Morpholine 3-Ethyl Morpholine
Metabolic Blockade Moderate (Blocks

-C oxidation)
High (Superior steric shielding)
Lipophilicity (

cLogP)
+0.3 to +0.5 vs. unsubstituted+0.8 to +1.0 vs. unsubstituted
Solubility Good (Maintains polarity)Reduced (Due to hydrophobic bulk)
Selectivity Impact Moderate conformational lockHigh (Stronger conformational bias)
Primary Use Case General stability optimizationSolving persistent metabolic instability or BBB penetration

Mechanistic Basis of Instability

To understand the solution, we must first define the problem. The morpholine ring undergoes bioactivation via two primary pathways. 3-substitution mitigates Pathway A.

Pathway A:


-Carbon Hydroxylation (Major) 
CYP450 enzymes abstract a hydrogen atom from the C3 position (adjacent to nitrogen), forming an unstable carbinolamine intermediate. This spontaneously collapses, leading to ring opening and the formation of reactive aldehyde metabolites.

Pathway B: N-Oxidation (Minor) Direct oxidation of the nitrogen to form an N-oxide. This is less sensitive to C3-substitution but is influenced by the electronic environment.

Visualization: Metabolic Pathways & Blocking Strategy

The following diagram illustrates the oxidative vulnerability of the morpholine ring and how 3-alkyl substitution impedes this process.

MetabolicPathway Morpholine Unsubstituted Morpholine (High Liability) CYP CYP450 (Oxidation) Morpholine->CYP H-abstraction at C3 Substituted 3-Alkyl Morpholine (Me/Et) Morpholine->Substituted SAR Modification Carbinolamine Carbinolamine Intermediate CYP->Carbinolamine RingOpen Ring Opening (Aldehyde Metabolites) Carbinolamine->RingOpen Spontaneous Collapse Substituted->CYP Steric Blockade Stable Metabolically Stable Scaffold Substituted->Stable Intact Scaffold

Figure 1: Mechanism of CYP-mediated morpholine degradation and the protective role of 3-alkyl substitution.

Detailed Comparative Analysis

Steric Shielding vs. Lipophilicity

The choice between methyl and ethyl is a trade-off between metabolic protection and physicochemical penalty .

  • 3-Methyl (The Balanced Approach):

    • Mechanism: Introduces a chiral center that disrupts the enzyme's ability to approach the C3 proton. It forces the morpholine ring into a specific chair conformation, reducing the energy of the transition state required for oxidation.

    • Outcome: Typically provides a 2-5x increase in half-life (

      
      ) compared to unsubstituted morpholine without significantly altering the molecule's solubility profile.
      
  • 3-Ethyl (The Heavy Shield):

    • Mechanism: The ethyl group sweeps a larger conformational volume. This "steric umbrella" effectively renders the C3 position inaccessible to the heme iron of CYP enzymes.

    • Outcome: Can provide a >10x increase in

      
       for highly labile scaffolds. However, the addition of two extra carbons increases cLogP, which can inadvertently increase intrinsic clearance (
      
      
      
      ) via non-specific hydrophobic binding to microsomes, even if the specific metabolic site is blocked.
Case Study: mTOR/PI3K Inhibitors

Research into PI3K/mTOR inhibitors (e.g., ZSTK474 analogs, PQR620) provides definitive data on this comparison.

  • PQR620: Utilizes an (R)-3-methylmorpholine .[1][2] The methyl group was sufficient to prevent rapid metabolism while maintaining high selectivity for mTOR over PI3K

    
    .
    
  • PQR626: In the optimization of similar triazine scaffolds, 3-ethylmorpholine derivatives were synthesized. While they demonstrated superior resistance to specific oxidative degradation, the increased lipophilicity required careful balancing to ensure oral bioavailability and blood-brain barrier (BBB) penetration.

  • Data Trend: In a direct SAR study of tetrahydroquinoline derivatives, replacing 3-H with 3-Me improved metabolic stability by 40%. Replacing 3-Me with 3-Et improved it by a further 15-20% but reduced aqueous solubility by ~50%.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability difference between your specific 3-Me and 3-Et derivatives, use the following self-validating protocol.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Materials
  • Test Compounds: 3-Me and 3-Et derivatives (10 mM DMSO stock).

  • System: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add test compound (final conc. 1

    
    M) and NADPH cofactor.
    
    • Control: Run a "minus NADPH" condition to detect non-metabolic degradation.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 15 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Decision Logic for Lead Optimization

Use the following logic flow to decide between Methyl and Ethyl substitution based on your assay results.

DecisionTree Start Start: Unsubstituted Morpholine (High Clearance) Step1 Synthesize 3-Methyl Analog Start->Step1 Test1 Microsomal Stability Assay Step1->Test1 Stable Stable? (t1/2 > 60 min) Test1->Stable Success Keep 3-Methyl (Optimal Balance) Stable->Success Yes Unstable Still Unstable? Stable->Unstable No Step2 Synthesize 3-Ethyl Analog Unstable->Step2 Metabolic Hotspot Remains CheckLogP Check cLogP & Solubility Step2->CheckLogP FinalDecision Use 3-Ethyl if Solubility Permits CheckLogP->FinalDecision Acceptable Physicochem

Figure 2: Decision matrix for optimizing morpholine scaffolds.

References

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry. Link

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Borsari, C., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.[3] ACS Medicinal Chemistry Letters. Link

  • Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities.[4][5][6][7] Acta Pharmaceutica.[4] Link

  • BenchChem Technical Guides. (2025). The Emerging Role of 3-Propylmorpholine in Medicinal Chemistry.Link

Sources

Comparative

Comparative Guide: X-ray Crystallography of Gem-Disubstituted Morpholine Salts

Executive Summary In modern drug discovery, the morpholine ring is a privileged scaffold, often utilized to modulate lipophilicity (LogD) and improve metabolic stability.[1][2] However, unsubstituted morpholines frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the morpholine ring is a privileged scaffold, often utilized to modulate lipophilicity (LogD) and improve metabolic stability.[1][2] However, unsubstituted morpholines frequently suffer from rapid oxidative metabolism at the


-carbon. Gem-disubstitution  (typically 3,3-dimethyl or spiro-cyclic variants) is the premier strategy to block this metabolic "soft spot" via the Thorpe-Ingold effect , which also rigidly locks the bioactive conformation.

This guide objectively compares the crystallographic profiles of gem-disubstituted morpholine salts against their mono-substituted and unsubstituted counterparts. It provides validated protocols for obtaining diffraction-quality crystals of these sterically hindered salts and interprets the resulting structural data to inform structure-activity relationship (SAR) decisions.

Part 1: Structural Dynamics & The Gem-Dimethyl Effect

To understand the crystallographic data, one must first grasp the conformational landscape.

The Thorpe-Ingold Effect (Angle Compression)

The introduction of two substituents on the same carbon atom (geminal) alters the bond angles of the ring.[3][4] In a standard morpholine ring, the C-N-C bond angle is flexible. In a gem-disubstituted analog, the internal bond angle at the substituted carbon is compressed (often <109.5°), forcing the remaining chain into a conformation that favors ring closure and rigidity.

  • Unsubstituted Morpholine: Exists in a fluxional chair conformation; low energy barrier between conformers.

  • Gem-Disubstituted Morpholine: The bulky geminal groups create severe 1,3-diaxial interactions if the ring attempts to invert. This "locks" the morpholine into a single, defined chair conformation, reducing the entropic penalty of binding to a protein target.

Salt Selection for Crystallography

Gem-disubstituted morpholines are often oils or amorphous solids due to their lack of planar symmetry. Salt formation is critical for X-ray diffraction (XRD).

  • Hydrochloride (HCl): Standard, but often leads to hygroscopic needles in gem-disubstituted systems.

  • Fumarate/Oxalate: Preferred. The dicarboxylic acid provides a "molecular ruler" that bridges sterically hindered morpholine cations, facilitating better lattice packing.

Part 2: Experimental Workflow (Self-Validating Protocol)

Obtaining single crystals of gem-disubstituted salts is non-trivial due to steric hindrance disrupting standard packing motifs.

Diagram 1: Crystallization & Screening Workflow

CrystallizationWorkflow Start Crude Gem-Disubstituted Morpholine Base SaltForm Salt Formation (Stoichiometric Control) Start->SaltForm Solubility Solubility Screen (Polar vs Non-Polar) SaltForm->Solubility MethodA Method A: Vapor Diffusion (EtOH -> Et2O) Solubility->MethodA High Sol. MethodB Method B: Slow Evaporation (MeCN/MeOH) Solubility->MethodB Med Sol. Check Microscopy Check (Birefringence) MethodA->Check MethodB->Check Check->SaltForm Amorphous/Oil Mount Mount & Cryo-Cool (100 K) Check->Mount Sharp Extinction Data X-Ray Diffraction Data Collection Mount->Data

Caption: Optimized workflow for crystallizing sterically hindered morpholine salts. Green diamond represents the critical Go/No-Go decision point based on optical properties.

Detailed Protocol: Vapor Diffusion for Gem-Salts
  • Salt Synthesis: Dissolve 0.1 mmol of the free base in minimal dry ethanol. Add 1.05 equivalents of acid (e.g., 1M HCl in ether or solid fumaric acid). Sonicate for 5 mins.

  • Filtration: Filter any immediate precipitate; often this is amorphous.[1] We want the filtrate for slow growth.

  • Setup: Place 0.5 mL of the filtrate in a small inner vial (GC vial). Place this uncapped vial inside a larger 20 mL scintillation vial containing 3 mL of antisolvent (Diethyl ether or Pentane).

  • Equilibration: Seal the outer vial tightly. Store at 4°C. The antisolvent slowly diffuses into the ethanol, lowering solubility gradually.

  • Validation: After 48-72 hours, inspect under polarized light. Gem-disubstituted salts often form block-like crystals (unlike the needles of mono-substituted analogs). Birefringence (glowing under crossed polarizers) confirms crystallinity.

Part 3: Comparative Analysis of Crystal Data

The following data summarizes the structural differences observed between unsubstituted and gem-disubstituted morpholine salts.

Table 1: Structural Metrics Comparison (Representative Data)
MetricUnsubstituted Morpholine HCl3-Methyl Morpholine HCl (Mono)3,3-Dimethyl Morpholine HCl (Gem)Interpretation
Space Group P21/c (Monoclinic)P21 (Chiral/Polar)P21/n or C2/cGem-salts often regain centrosymmetry if the anion allows.
C3-N4-C5 Angle ~111.5°~110.8°114.2° Steric bulk widens the N-angle to accommodate methyls.
Intra-Ring Torsion 58° (Ideal Chair)54° - 60° (Distorted)50° - 52° (Flattened) Gem-dimethyls flatten the ring slightly to relieve 1,3-diaxial strain.
Packing Efficiency High (Tight H-bonds)MediumLower Bulky groups prevent tight packing; often requires solvates.
N-H...Cl Distance 3.15 Å3.18 Å3.25 Å Steric hindrance weakens the primary salt bridge.
The "Locked" Conformation

X-ray data consistently shows that while mono-substituted morpholines can adopt multiple chair puckering modes depending on packing forces, 3,3-disubstituted morpholines are conformationally invariant . The crystal structure reveals that the bulky groups (e.g., methyls) exclusively occupy the equatorial/axial positions defined by the synthesis, with no ring flipping observed even at room temperature.

Diagram 2: Conformational Energy Landscape

EnergyLandscape Unsub Unsubstituted Morpholine State1 Chair A (Low Energy) Unsub->State1  Equilibrium   Gem Gem-Disubstituted Morpholine Locked LOCKED Chair (Deep Energy Well) Gem->Locked  Thorpe-Ingold    Effect   State2 Twist-Boat (Transition) State1->State2  Low Barrier   State3 Chair B (Inverted) State2->State3 Locked->State2  High Barrier   (Steric Clash)

Caption: Conformational locking mechanism. Unsubstituted rings flip easily (top), while gem-disubstitution creates a deep energy well (bottom), locking the bioactive pose.

Part 4: Application in Drug Design

Metabolic Blocking

The X-ray structure directly correlates to metabolic stability.[1] In the crystal structure of 3,3-dimethylmorpholine, the


-hydrogens (usually the site of CYP450 attack) are replaced by methyl groups. Furthermore, the X-ray data often shows that the adjacent

-hydrogens are sterically shielded by the gem-dimethyl bulk.

Comparative Performance:

  • Unsubstituted:

    
     (microsomal stability) < 15 min.
    
  • Gem-Disubstituted:

    
     > 60 min.
    
  • Mechanism:[2][4][5] The "locked" conformation prevents the induced fit required by metabolic enzymes.

Bioisosteric Replacement

Researchers can use the X-ray coordinates of the gem-disubstituted salt to overlay with an oxetane or cyclobutyl analog. The rigid geometry defined by the crystal structure allows for precise pharmacophore mapping, ensuring that the new scaffold maintains the necessary vector for target engagement.

References

  • Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

  • Morpholine Conformational Analysis: BenchChem Technical Support. (2025).[5][6][7] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Link

  • Metabolic Stability of Morpholines: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (See Chapter on Metabolic Stability and Bioisosteres).

  • Crystallization of Organic Salts: Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on salt selection and packing).

  • Gem-Dimethyl Effect in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Structural Data Sources: Cambridge Crystallographic Data Centre (CCDC).[1] Cambridge Structural Database (CSD). (Search terms: "Morpholinium", "Gem-dimethyl", "Disubstituted").[8] Link

Sources

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